Enhanced Lipophilicity and CNS Drug-Likeness Compared to Unsubstituted 2-(Piperidin-4-yl)-1,3-benzoxazole
The addition of a methyl group at the 6-position of the benzoxazole ring significantly alters the compound's physicochemical profile compared to the unsubstituted analog, 2-(piperidin-4-yl)-1,3-benzoxazole (CAS 51784-03-3). Specifically, the target compound exhibits a higher calculated lipophilicity, with an XLogP3 value of 2.3, compared to 1.9 for the unsubstituted analog . This difference is quantitatively significant as it moves the compound closer to the optimal lipophilicity range (LogP ~2-4) for CNS drug candidates, which is associated with improved passive membrane permeability and blood-brain barrier (BBB) penetration [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 2-(piperidin-4-yl)-1,3-benzoxazole (CAS 51784-03-3): 1.9 |
| Quantified Difference | Δ +0.4 (21% increase relative to the comparator) |
| Conditions | Calculated property based on vendor-reported data; conditions consistent for both compounds. |
Why This Matters
This quantifiable increase in lipophilicity is a primary differentiator for research programs focused on CNS-penetrant or cell-permeable inhibitors, where higher LogP correlates with improved target engagement in relevant models.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
